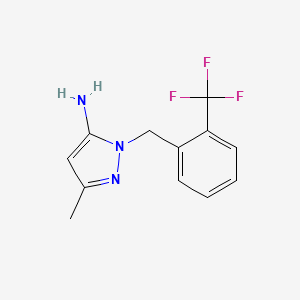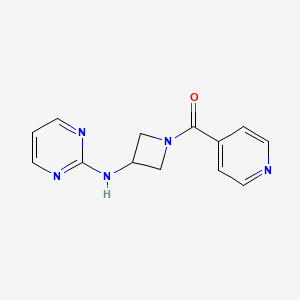
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the formation of a compound by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the molecular structure of 5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile was determined using gas-phase electron diffraction and quantum chemistry .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored. For example, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been used with organoboron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the properties of 5-methyl-2-((2-(trifluoromethyl)benzyl)oxy)benzoic acid have been documented, including its chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Synthesis and Characterization
A study conducted by Pillai et al. (2019) focused on the synthesis and spectroscopic characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds, including derivatives of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine, were evaluated for their antioxidant and α-glucosidase inhibitory activities. The research demonstrated significant inhibitory potentials of these compounds, suggesting their utility in pharmaceutical applications (Pillai et al., 2019).
Photophysical Properties
Shang et al. (2015) conducted a theoretical investigation on the effects of N-substitution on the photophysical properties of iridium(III) complexes involving 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine derivatives. This study highlighted how N-substitution could tune the emission color and enhance the photoluminescence quantum efficiency of such complexes, indicating their potential use in the development of efficient blue-emitting materials (Shang et al., 2015).
Antimicrobial Activities
Chopde et al. (2012) reported on the synthesis, characterization, and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, closely related to 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine. The study demonstrated that some compounds exhibited promising antibacterial activities against various bacterial strains, suggesting their potential as antimicrobial agents (Chopde et al., 2012).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) explored the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine. The study also examined the effect of hydrogen bonding on the self-assembly process and evaluated the antioxidant activity of the ligands and their complexes. The findings indicated significant antioxidant activity, demonstrating the compounds' potential in biological applications (Chkirate et al., 2019).
Mécanisme D'action
While the specific mechanism of action for “5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine” is not available, related compounds have shown promising neuroprotective and anti-inflammatory properties. These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Propriétés
IUPAC Name |
5-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-11(16)18(17-8)7-9-4-2-3-5-10(9)12(13,14)15/h2-6H,7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHYLKTNQHOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2666785.png)



![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2666793.png)
![(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol](/img/structure/B2666794.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2666796.png)

![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2666802.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2666804.png)
![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2666805.png)